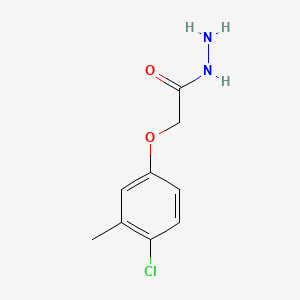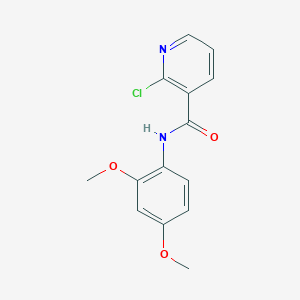
Cyclohexanamine, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It is related to Cyclohexylamine, an organic compound belonging to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .
Synthesis Analysis
Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular formula of “Cyclohexanamine, 2-phenyl-” is C12H17N . The molecular weight is 175.27 g/mol .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrix Analysis
Cyclohexanamine derivatives, including 2-phenyl variants, have been characterized and analyzed for their presence in biological matrices. Studies have detailed analytical profiles using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These analyses extend to determining compounds in blood, urine, and vitreous humor, showcasing the compounds' relevance in forensic and toxicological research (De Paoli et al., 2013).
Physicochemical Behavior and Solution Properties
Research has also been conducted on the physicochemical behavior and solution properties of cyclohexanamine derivatives. Studies comparing phenyl versus cyclohexyl chain tips have provided insights into adsorption, aggregation, and the critical aggregation concentration in various solvents, contributing to a deeper understanding of these compounds' interactions at the molecular level (Hopkins Hatzopoulos et al., 2012).
Chemical Synthesis and Catalysis
Cyclohexanamine, 2-phenyl-, and its derivatives are pivotal in chemical synthesis and catalysis. They serve as intermediates in the development of novel compounds and materials. For example, the transformation of phenols with ammonia to primary cyclohexylamines has been demonstrated, highlighting the potential of cyclohexanamine derivatives in sustainable chemical processes (Tomkins et al., 2018).
Pharmacological and Neurochemical Research
Cyclohexanamine compounds have been synthesized and evaluated for their central nervous system depressant properties, contributing to pharmacological and neurochemical research. These studies have explored cataleptoid activity and antitonic extensor properties, aiding in the development of new therapeutic agents (Maddox et al., 1965).
Flotation and Material Processing
In material science and mineral processing, cyclohexanamine derivatives have been explored as collectors in scheelite flotation. The effectiveness of cyclohexyl hydroxamic acid in scheelite flotation demonstrates the utility of cyclohexanamine derivatives in enhancing the efficiency of mineral processing techniques (Zhao et al., 2013).
Safety And Hazards
Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . The National Institute for Occupational Safety and Health has suggested workers not be exposed to a recommended exposure limit of over 10 ppm (40 mg/m3) over an eight-hour workshift .
Zukünftige Richtungen
“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It has been shown to have high energy content , suggesting potential for future research and applications. In the broader context, dibenzylamines and their derivatives are attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJIPLWGNJQJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337840 |
Source


|
| Record name | Cyclohexanamine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine, 2-phenyl- | |
CAS RN |
17293-45-7 |
Source


|
| Record name | Cyclohexanamine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)







![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)